

Understanding CREB and Its Role as a Target

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Compound Focus: Creb-IN-1 tfa

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CREB is a transcription factor that regulates diverse cellular processes like proliferation, survival, and differentiation [1]. Its activity is primarily induced by phosphorylation at serine 133 (Ser133), which allows it to recruit co-activators like CBP/p300 and initiate the transcription of target genes [2] [3].

Due to its role in promoting cell survival and proliferation, CREB is considered a potential therapeutic target in areas like oncology. The table below summarizes the core concepts of CREB and its targeting rationale.

Aspect	Description
Full Name	cAMP Response Element-Binding Protein [2]
Primary Function	Phosphorylation-dependent transcription factor [3]
Key Activation	Phosphorylation at Serine 133 (Ser133) [3]
Critical Interaction	Binds co-activator CBP/p300 via its KIX domain [4] [3]
Role in Disease	Overexpressed/overactivated in various cancers; associated with poor prognosis, tumor progression, and therapy resistance [5] [3]
Targeting Rationale	Inhibiting CREB can suppress tumor cell proliferation, induce apoptosis, and overcome drug resistance [5]

Strategies for Inhibiting CREB

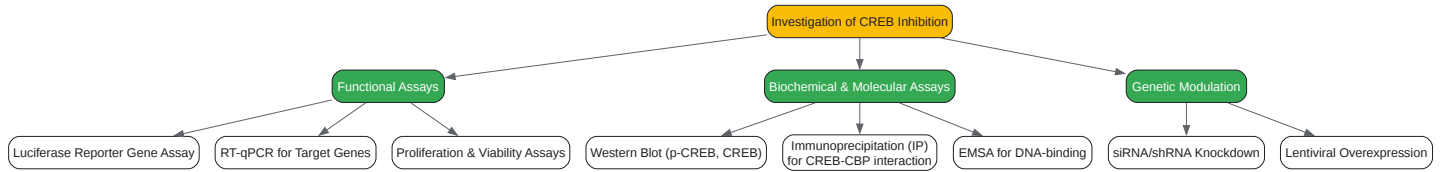
Most research focuses on disrupting the CREB-CBP/p300 interaction, which is critical for its transcriptional activity. The table below outlines the main approaches and examples discovered in the literature.

Inhibitor Class/Strategy	Known Examples	Proposed Mechanism of Action
Small Molecule Inhibitors	666-15 [6]	Potently inhibits CREB-mediated gene transcription by disrupting the KIX-KID interaction.
Peptidomimetics	Stapled sulfonyl- γ -AApeptides [4]	Helical foldamers mimic CREB's KID domain, blocking its binding to the KIX domain of CBP.
Upstream Kinase Inhibition	Various kinase inhibitors (e.g., for p38 MAPK, CAMK) [7]	Indirectly reduces CREB activity by blocking the kinases responsible for its phosphorylation.
Phosphatase Activation	-	Promoting dephosphorylation of CREB at Ser133 (e.g., by PP1, PP2A) [3].

Based on the naming convention, "CREB-IN-1" is likely a small molecule inhibitor that operates via one of these mechanisms, and "TFA" indicates a trifluoroacetate salt form used in the research compound.

Core Experimental Workflow for CREB Research

For comprehensive investigation, researchers typically employ a combination of functional, biochemical, and genetic experiments. The methodology below, synthesized from the search results, outlines a standard workflow.



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The diagram above shows a multi-faceted experimental approach to validate CREB inhibition and its functional consequences [8] [6] [7].

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